molecular formula C14H9ClN2O3 B3269667 5-((4-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione CAS No. 51485-59-7

5-((4-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione

Cat. No.: B3269667
CAS No.: 51485-59-7
M. Wt: 288.68 g/mol
InChI Key: ASPSMCLZZHKLGO-UHFFFAOYSA-N
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Description

5-((4-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione is a synthetic heterocyclic compound featuring a benzo[c]isoxazole core substituted with a methyl group at position 3 and a 4-chlorophenylamino moiety at position 3.

Properties

IUPAC Name

5-(4-chloroanilino)-3-methyl-2,1-benzoxazole-4,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O3/c1-7-12-13(17-20-7)11(18)6-10(14(12)19)16-9-4-2-8(15)3-5-9/h2-6,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPSMCLZZHKLGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NO1)C(=O)C=C(C2=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((4-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione, also known by its CAS number 51485-59-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological activities of this compound, particularly focusing on its anti-inflammatory properties and interactions with key enzymes.

The compound has the following chemical properties:

PropertyValue
Chemical FormulaC14H9ClN2O3
Molecular Weight288.69 g/mol
IUPAC Name5-[(4-chlorophenyl)amino]-3-methyl-4,7-dihydro-2,1-benzoxazole-4,7-dione
SMILES StringCc2onc3C(=O)C=C(Nc1ccc(Cl)cc1)C(=O)c23
InChIInChI=1S/C14H9ClN2O3/c1-7-12-13(17-20-7)11(18)6-10(14(12)19)16-9-4-2-8(15)3-5-9/h2-6,16H,1H3
InChIKeyASPSMCLZZHKLGO-UHFFFAOYSA-N

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the formation of isoxazole derivatives. Various methods such as cyclization reactions and substitutions have been employed to achieve the desired structure. Characterization techniques like FT-IR, NMR spectroscopy, and mass spectrometry are utilized to confirm the structure of synthesized compounds.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of isoxazole derivatives. Specifically, a study focused on a series of isoxazole derivatives including this compound demonstrated significant anti-inflammatory effects.

Key Findings:

  • In Vivo Efficacy : Compounds similar to this compound showed substantial edema inhibition in laboratory animals (up to 76.71% at 3 hours post-administration).
  • Mechanism of Action : Molecular docking studies revealed strong interactions with cyclooxygenase enzymes (COX-1 and COX-2), which are critical in mediating inflammatory responses. The binding affinities for these enzymes were noted to be significant (e.g., -8.7 kcal/mol for COX-2), indicating a potential mechanism for the observed anti-inflammatory activity .

Toxicity and Safety Profile

The evaluated compounds exhibited low toxicity levels and minimal adverse effects during preclinical assessments. This safety profile is crucial for considering further development into therapeutic agents.

Case Studies

Several case studies have been conducted to evaluate the pharmacological effects of this compound:

  • Study on Isoxazole Derivatives : A comprehensive study synthesized various substituted isoxazole derivatives and assessed their anti-inflammatory properties. Among these derivatives, compounds with structural similarities to this compound showed promising results in reducing inflammation markers in vivo .
  • Molecular Docking Studies : Docking simulations indicated that the compound interacts favorably with COX enzymes, suggesting that it could serve as a lead compound for developing new anti-inflammatory drugs .

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycle: The benzo[c]isoxazole core (target compound) differs from benzimidazoles (11b) in electronic properties.
  • Substituent Effects : The trifluoromethyl group in 11b increases hydrophobicity and metabolic stability compared to the methyl group in the target compound, which may enhance membrane permeability but reduce solubility .
  • Biological Targets : Benzo[c]isoxazole analogs (e.g., 7006, 7013) interfere with ribosomal small subunit RNA in mycobacteria, suggesting a mechanism distinct from benzimidazole-based P2X3 receptor antagonists .

Research Implications and Gaps

  • Mechanistic Clarity : While ribosomal activity is inferred for benzo[c]isoxazole analogs, direct evidence for the target compound’s mechanism is needed.
  • Optimization Potential: Replacing the methyl group with electron-withdrawing substituents (e.g., CF3) could enhance activity but may require yield trade-offs .
  • Comparative Pharmacokinetics : The target compound’s lower molecular weight (~300–320 vs. 419 for 6h) suggests better bioavailability than bulkier analogs .

Q & A

What are the optimized synthetic pathways for 5-((4-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis of benzo[c]isoxazole derivatives typically involves multi-step reactions, including cyclization and functionalization. For example, analogous compounds like 3-methylbenzo[c]isoxazole-4,7-dione (CAS: 113396-56-8) are synthesized via nucleophilic substitution or condensation reactions under reflux conditions . For the target compound, introducing the 4-chlorophenylamino group may require coupling reactions using chloroacetic acid and sodium acetate as catalysts, similar to methods used for thiazolidinone derivatives . Key variables affecting yield include:

  • Solvent system : DMF-acetic acid mixtures enhance solubility of intermediates .
  • Reaction time : Extended reflux durations (2–4 hours) improve cyclization efficiency .
  • Temperature control : Overheating can degrade sensitive functional groups (e.g., the isoxazole ring).

Advanced Consideration:
For isotopic labeling or regioselective modifications, microwave-assisted synthesis or photochemical methods may reduce side products .

What spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

  • IR Spectroscopy : Identify characteristic peaks for C=N (1596 cm⁻¹), C-Cl (702 cm⁻¹), and NH stretches (3390 cm⁻¹) .
  • NMR : Use DMSO-d6 to resolve aromatic proton environments (δ 6.86–7.26 ppm) and confirm methyl group integration (δ 2.59 ppm) .
  • Mass Spectrometry : High-resolution EI-MS can detect molecular ions (e.g., M+1 at m/z 419) and fragmentation patterns .
  • HPLC-PDA : Optimize mobile phases (e.g., acetonitrile-water with 0.1% TFA) to separate isomers or degradation products .

Advanced Consideration:
X-ray crystallography is critical for resolving ambiguities in substituent positioning, especially for the benzo[c]isoxazole core .

How can researchers design experiments to evaluate the compound’s biological activity, particularly its interaction with cellular targets?

Methodological Answer:

  • In vitro assays : Use enzyme inhibition studies (e.g., kinase or protease assays) with fluorogenic substrates. Include positive controls (e.g., staurosporine) and dose-response curves (IC₅₀ determination) .
  • Cell-based assays : Assess cytotoxicity via MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7). Monitor ROS generation if redox activity is suspected .
  • Molecular docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding affinities with targets like DNA topoisomerases or tubulin .

Advanced Consideration:
Use CRISPR-Cas9-engineered cell lines to validate target specificity and rule off-target effects .

What environmental fate and toxicity assessments are recommended for this compound?

Methodological Answer:

  • Environmental persistence : Conduct OECD 301 biodegradability tests under aerobic conditions .
  • Aquatic toxicity : Use Daphnia magna acute toxicity assays (48-hour LC₅₀) and algal growth inhibition tests .
  • Bioaccumulation : Measure logP values via shake-flask or HPLC-derived methods; values >3.0 indicate high bioaccumulation risk .

Advanced Consideration:
Metabolite identification via LC-QTOF-MS is critical to assess transformation products in simulated wastewater .

How should researchers address contradictions in reported biological or physicochemical data?

Methodological Answer:

  • Reproducibility checks : Verify experimental conditions (e.g., solvent purity, temperature gradients) .
  • Statistical analysis : Apply ANOVA or Bayesian modeling to distinguish technical variability from true discrepancies .
  • Cross-validation : Compare results across multiple techniques (e.g., DSC for melting point vs. capillary methods) .

Advanced Consideration:
Collaborate with independent labs for blinded replication studies to eliminate bias .

What computational strategies are suitable for predicting the compound’s reactivity or stability under varying pH and temperature?

Methodological Answer:

  • DFT calculations : Optimize molecular geometry at the B3LYP/6-31G* level to predict hydrolysis or oxidation sites .
  • MD simulations : Model solvation effects in aqueous or lipid bilayer systems to assess membrane permeability .
  • pKa prediction : Use software like MarvinSuite to estimate ionization states across physiological pH ranges .

Advanced Consideration:
Machine learning models trained on analogous isoxazole derivatives can forecast degradation pathways .

How can researchers investigate the compound’s stability in formulation or storage conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1A guidelines) .
  • Stability-indicating assays : Develop validated HPLC methods to quantify degradation products (e.g., quinone formation) .
  • Excipient compatibility : Screen with common stabilizers (e.g., mannitol, PVP) using DSC and isothermal calorimetry .

Advanced Consideration:
Long-term stability studies (6–12 months) under GLP conditions are essential for preclinical development .

What mechanistic studies are recommended to elucidate the compound’s mode of action in biological systems?

Methodological Answer:

  • Kinetic studies : Use stopped-flow spectroscopy to measure binding rates to enzymatic targets .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
  • Transcriptomics/proteomics : Perform RNA-seq or SILAC-based proteomics to identify differentially expressed pathways post-treatment .

Advanced Consideration:
Single-molecule fluorescence resonance energy transfer (smFRET) can visualize real-time interactions with DNA or proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-((4-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione
Reactant of Route 2
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5-((4-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione

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